molecular formula C16H19NO2 B14421433 2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione CAS No. 85741-90-8

2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione

Cat. No.: B14421433
CAS No.: 85741-90-8
M. Wt: 257.33 g/mol
InChI Key: COPGFMZDDPURIN-UHFFFAOYSA-N
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Description

2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione is a chemical compound known for its unique structure and properties. It features a cycloheptane ring with a dimethylamino phenyl group attached via a methylene bridge, and two ketone groups at positions 1 and 3 of the cycloheptane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione typically involves the reaction of 4-(dimethylamino)benzaldehyde with cycloheptane-1,3-dione under basic conditions. The reaction proceeds via a condensation mechanism, forming the methylene bridge between the phenyl and cycloheptane rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione is unique due to its specific structural features, such as the cycloheptane ring and the presence of both dimethylamino and ketone functional groups.

Properties

85741-90-8

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]methylidene]cycloheptane-1,3-dione

InChI

InChI=1S/C16H19NO2/c1-17(2)13-9-7-12(8-10-13)11-14-15(18)5-3-4-6-16(14)19/h7-11H,3-6H2,1-2H3

InChI Key

COPGFMZDDPURIN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)CCCCC2=O

Origin of Product

United States

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